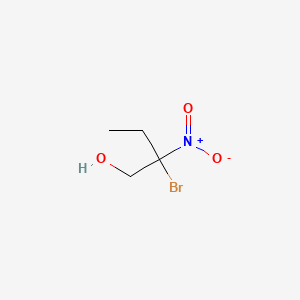

2-Bromo-2-nitrobutan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

22632-02-6 |

|---|---|

Molecular Formula |

C4H8BrNO3 |

Molecular Weight |

198.02 g/mol |

IUPAC Name |

2-bromo-2-nitrobutan-1-ol |

InChI |

InChI=1S/C4H8BrNO3/c1-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |

InChI Key |

ZJONNBCVUGFDFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)([N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2 Nitrobutan 1 Ol

Strategic Disconnections for C-C Bond Formation

The core of synthesizing the butanol framework of 2-bromo-2-nitrobutan-1-ol lies in the formation of a carbon-carbon bond, typically achieved through reactions that construct β-nitroalcohols.

Exploration of Modified Henry Reaction Pathways for β-Nitroalcohol Construction

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to yield a β-nitroalcohol. wikipedia.orgencyclopedia.pub This reaction is a cornerstone in the synthesis of 2-nitroalcohols, which are direct precursors to this compound. rsc.orgmdpi.com The classical Henry reaction can be adapted and modified to optimize yields and selectivities. encyclopedia.pub

The reaction between a nitroalkane and a carbonyl compound, known as the Henry or nitro-aldol reaction, is a valuable method for synthesizing polyfunctionalized molecules and biologically active compounds. researchgate.net The resulting β-hydroxy nitroalkanes are versatile intermediates. researchgate.netmdpi.com While many procedures have been developed for this reaction, particularly with nitromethane, the use of functionalized nitroalkanes has been less explored. researchgate.net

The addition of bromonitromethane (B42901) to an aldehyde presents an attractive route to 2-bromo-2-nitroalkan-1-ols. researchgate.net These compounds have demonstrated activity against various microorganisms and are utilized as industrial microbicides. researchgate.net

Catalytic Asymmetric Syntheses for Enantioenriched Products

Achieving stereocontrol in the synthesis of β-nitroalcohols is a significant area of research, as the biological activity of chiral compounds is often dependent on their absolute stereochemistry. researchgate.netrsc.org Catalytic asymmetric synthesis provides a pathway to enantioenriched products, which are valuable for various applications. rsc.orgnih.gov

The first enantioselective nitroaldol reaction was reported in 1992 using Shibasaki catalysts. wikipedia.org A common strategy for inducing enantioselectivity in the Henry reaction involves the use of chiral metal catalysts. wikipedia.org In these systems, the nitro group and the carbonyl oxygen coordinate to a metal that is bound to a chiral organic ligand. wikipedia.org Metals such as zinc, cobalt, copper, magnesium, and chromium have been successfully employed. wikipedia.org

Researchers have developed a catalytic system for the highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols. researchgate.netresearchgate.net This method involves the Henry reaction between bromonitromethane and various aldehydes in the presence of a copper(II) acetate (B1210297) and a C1-symmetric camphor-derived amino pyridine (B92270) ligand. researchgate.netresearchgate.net This approach yields the desired products with high to quantitative yields, moderate to good diastereoselectivities, and very high enantiomeric excesses, often exceeding 90% ee for both diastereomers. researchgate.net

Biocatalysis has also emerged as a sustainable and effective alternative for the synthesis of chiral β-nitroalcohols. chemistryviews.orgalmacgroup.com For instance, the enzyme Baliospermum montanum hydroxynitrile lyase (BmHNL) has been shown to catalyze both the Henry and retro-Henry reactions, enabling the synthesis of both (S)- and (R)-β-nitroalcohols with high enantioselectivity. chemistryviews.org

Halogenation Strategies for Nitroalcohols

The introduction of the bromine atom onto the nitroalcohol skeleton is a critical step in the synthesis of this compound. This can be achieved through direct bromination of the corresponding nitroalcohol or by utilizing a brominated nitro-precursor.

Direct Bromination Approaches to Nitroalcohol Skeletons

A common method for preparing bromonitroalkanols is the direct bromination of the corresponding nitroalkanols using bromine. researchgate.net However, this procedure can sometimes lead to the formation of 2,2-dibromo-2-nitroalkanols as by-products. researchgate.net The halogenation of alcohols can also be achieved using reagents like phosphorus tribromide (PBr₃), which converts the alcohol to an alkyl bromide without the carbocation rearrangements that can occur with hydrohalic acids. youtube.com

Under basic conditions, the alpha-carbon of a nitroalkane is deprotonated to form a nitronate, which can then react with a halogenating agent. libretexts.org However, the introduction of a halogen atom increases the acidity of the remaining alpha-hydrogen, potentially leading to multiple halogenations. libretexts.org For monohalogenation, acidic conditions are often preferred. libretexts.org

Synthetic Routes Involving Brominated Nitro-Precursors (e.g., Bromonitromethane derivatives)

An alternative and often more controlled approach involves the use of a brominated nitroalkane, such as bromonitromethane, as a starting material. This strategy directly incorporates the bromo and nitro functionalities in a single building block.

The reaction of bromonitromethane with an aldehyde, such as propanal, in a Henry-type reaction provides a direct route to this compound. researchgate.net This approach has been successfully demonstrated with a variety of aldehydes, including aliphatic and aromatic ones. researchgate.netresearchgate.net A notable development in this area is the use of sodium iodide (NaI) as a catalyst for the addition of bromonitromethane to aldehydes under very mild conditions. nih.gov This method offers a novel and efficient synthesis of 1-bromo-1-nitroalkan-2-ols. nih.gov

Formation of the Butan-1-ol Moiety in this compound

The butan-1-ol portion of the target molecule is constructed through the reaction of a three-carbon aldehyde, propanal, with a one-carbon nitro-containing component.

The synthesis of the precursor, 2-nitrobutan-1-ol, can be achieved via a Henry reaction between 1-nitropropane (B105015) and formaldehyde. google.com This reaction can be carried out in an aqueous medium using a phase transfer agent that also acts as a basic catalyst. google.com Another method involves the reaction of propanal with nitromethane. A general procedure for the Henry reaction involves mixing the carbonyl compound and the nitroalkane with a catalytic amount of a base, such as 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane hydroxide, at room temperature. chemicalbook.com

The subsequent bromination of 2-nitrobutan-1-ol would then yield the final product. Alternatively, as discussed in section 2.2.2, the reaction of propanal with bromonitromethane directly forms the this compound structure. researchgate.netnih.gov

Chain Elongation and Functional Group Interconversion Strategies

The synthesis of this compound can be achieved through methods that build the carbon backbone and subsequently introduce the required functional groups. A primary strategy involves a two-step process: the formation of 2-nitrobutan-1-ol followed by bromination.

The initial precursor, 2-nitrobutan-1-ol, can be synthesized via a Henry (nitroaldol) reaction between propanal and nitromethane. This reaction, typically base-catalyzed, forms the C-C bond and establishes the nitroalcohol framework. The subsequent step is a functional group interconversion where the hydrogen at the C-2 position is substituted with a bromine atom. This is commonly achieved by treating the 2-nitrobutan-1-ol with bromine. researchgate.net However, this method can sometimes lead to the formation of 2,2-dibromo-2-nitroalkan-1-ol as a by-product. researchgate.net

Another conceptual approach to chain elongation involves the use of organometallic reagents or other carbon nucleophiles to extend a smaller functionalized precursor, although specific examples for the direct synthesis of this compound through such a non-Henry chain elongation are not prominently documented in current literature.

Regioselective and Stereoselective Control in Alcohol Formation

Significant advancements have been made in the direct and stereoselective synthesis of 2-bromo-2-nitroalkan-1-ols, including the butanol derivative, primarily through the asymmetric Henry reaction. This approach involves the condensation of an aldehyde with bromonitromethane, offering direct access to the target molecule with control over the newly formed stereocenters.

A notable development in this area is the use of a catalytic system composed of copper(II) acetate and a chiral C1-symmetric camphor-derived amino pyridine ligand. researchgate.net This catalytic method facilitates the highly enantioselective addition of bromonitromethane to a range of aldehydes, including propanal, to yield the corresponding 2-bromo-2-nitroalkan-1-ols. The reaction demonstrates high yields and excellent enantiomeric excesses for both syn and anti diastereomers. researchgate.net

The regioselectivity of the alcohol formation is inherently controlled by the nature of the Henry reaction, where the nucleophilic attack of the nitronate anion occurs at the carbonyl carbon of the aldehyde. The stereoselectivity, however, is dictated by the chiral catalyst, which creates a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other.

The following table summarizes the results of the catalytic enantioselective synthesis of various 2-bromo-2-nitroalkan-1-ols using the copper(II) acetate and chiral amino pyridine ligand system, illustrating the broad applicability and high degree of stereocontrol achievable with this method.

| Aldehyde Substrate | Product Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) - anti | Enantiomeric Excess (ee %) - syn | Yield (%) |

| Benzaldehyde | 60:40 | 95 | 93 | 98 |

| 4-Methoxybenzaldehyde | 55:45 | 96 | 94 | 99 |

| 2-Methoxybenzaldehyde | 70:30 | 97 | 95 | 99 |

| 4-Chlorobenzaldehyde | 65:35 | 94 | 92 | 97 |

| 4-Nitrobenzaldehyde | 50:50 | 75 | 72 | 95 |

| Propanal | 60:40 | 92 | 90 | 96 |

Data adapted from Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Chemical Communications, (41), 5164-5166. researchgate.net

Biocatalytic Transformations in the Synthesis of Chiral Nitroalcohols

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral nitroalcohols, offering high selectivity under mild reaction conditions. These enzymatic methods are particularly valuable for establishing the stereochemistry of these important synthetic building blocks.

Enzyme-Mediated Henry Additions for Stereocontrol

Enzymes, particularly hydroxynitrile lyases (HNLs) and D-aminoacylases, have been shown to catalyze the enantioselective Henry reaction. chemistryviews.orgrsc.org These biocatalysts can facilitate the C-C bond formation between an aldehyde and a nitroalkane with a high degree of stereocontrol, leading to the production of enantioenriched β-nitroalcohols. chemistryviews.org

For instance, HNLs, which naturally catalyze the addition of hydrogen cyanide to carbonyls, exhibit promiscuous activity in catalyzing the nitroaldol reaction. The use of HNLs can provide access to either the (R) or (S) enantiomer of the nitroalcohol, depending on the specific enzyme used. chemistryviews.org D-aminoacylase has also been utilized to catalyze nitroaldol reactions, demonstrating the potential of various enzyme classes for this transformation. rsc.org

A single enzyme, Baliospermum montanum hydroxynitrile lyase (BmHNL), has been demonstrated to act as a bidirectional catalyst, facilitating both the Henry and retro-Henry reactions to synthesize both (S)- and (R)-β-nitroalcohols with high enantioselectivity. chemistryviews.org

While the direct enzyme-mediated addition of bromonitromethane to propanal to form this compound is not yet extensively documented, the successful application of enzymes in Henry reactions with other nitroalkanes suggests the feasibility of such a chemoenzymatic approach.

Bioreductions and Biocatalytic Bromination Reactions

Bioreduction of α-nitroketones to the corresponding β-nitroalcohols represents another important biocatalytic strategy. Alcohol dehydrogenases (ADHs) have been successfully employed for the enantioselective reduction of various α-nitroketones, providing access to chiral β-nitroalcohols with high conversions and enantiomeric excesses. mdpi.com This method offers an alternative route to establishing the stereocenter at the alcohol-bearing carbon. For the synthesis of this compound, this would involve the enzymatic reduction of 2-bromo-2-nitro-1-butanal.

Biocatalytic bromination, while a growing field, has been less explored for the specific modification of nitroalcohols. Enzymatic halogenation is often carried out by haloperoxidases. While these enzymes have been used for the bromination of various organic substrates, their application to the regioselective bromination of a pre-formed chiral 2-nitrobutan-1-ol remains an area for further investigation. The challenge lies in the substrate specificity of the enzymes and the potential for competing oxidation reactions.

Chemical Reactivity and Transformations of 2 Bromo 2 Nitrobutan 1 Ol

Reactions Involving the Nitro Functionality

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the molecular structure and properties.

Reductive Transformations to Amines (e.g., Catalytic Hydrogenation)

One of the most significant reactions of nitro compounds is their reduction to the corresponding primary amines. This transformation is a cornerstone of synthetic organic chemistry, providing a route to valuable amino compounds. For 2-Bromo-2-nitrobutan-1-ol, this reduction would yield 2-amino-2-bromobutan-1-ol.

Common methods for the reduction of nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. masterorganicchemistry.com

A closely related compound, 2-bromo-2-nitropropane-1,3-diol (bronopol), has been successfully reduced to 2-amino-2-bromo-propane-1,3-diol using tin metal in the presence of hydrochloric acid. nveo.org The reaction proceeds by adding hydrochloric acid to a mixture of the nitro compound and granulated tin, followed by heating. nveo.org The liberated amine is then isolated after making the reaction mixture alkaline. nveo.org This method suggests a viable pathway for the reduction of this compound.

Table 1: Reductive Transformation of a Related gem-Bromo-nitro Compound

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Bromo-2-nitropropane-1,3-diol | Sn, HCl, heat | 2-Amino-2-bromopropane-1,3-diol | nveo.org |

Reactions Facilitating Nitro Group Derivatization

Beyond reduction to amines, the nitro group can be involved in other transformations. The acidity of the α-hydrogen in primary and secondary nitroalkanes allows for the formation of a nitronate anion in the presence of a base. wikipedia.org This nitronate can then participate in various reactions. Although this compound is a tertiary nitro compound (with respect to the nitro-bearing carbon also having a bromo group), the principles of nitro group chemistry provide a basis for potential derivatizations.

The Henry reaction, or nitroaldol reaction, is a classic example where a nitronate adds to a carbonyl compound to form a β-nitro alcohol. wikipedia.org While this compound itself is a product of a Henry-type reaction (between 1-nitropropane (B105015) and formaldehyde, followed by bromination), further reactions at the nitro group are less common but conceivable under specific conditions. The strong electron-withdrawing nature of the nitro group also activates the molecule for certain nucleophilic reactions. nih.gov

Reactions of the Primary Alcohol Group

The primary alcohol group in this compound is a site for a variety of important chemical transformations, including oxidation, esterification, and etherification.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Mild oxidizing agents are employed to convert primary alcohols to aldehydes while preventing further oxidation to carboxylic acids. masterorganicchemistry.com Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to avoid the formation of the hydrate, which could be further oxidized. libretexts.org The use of PCC would be expected to convert this compound to 2-bromo-2-nitrobutanal.

Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), will oxidize primary alcohols to carboxylic acids. masterorganicchemistry.com These reagents typically provide the oxygen atoms required for the complete oxidation of the alcohol. The reaction of this compound with a strong oxidizing agent would be expected to yield 2-bromo-2-nitrobutanoic acid.

Table 2: Oxidation Reactions of Primary Alcohols

| Alcohol Type | Oxidizing Agent | Product |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Chromic acid (H₂CrO₄) | Carboxylic Acid |

| Primary Alcohol | Potassium permanganate (KMnO₄) | Carboxylic Acid |

Esterification and Etherification Reactions

The primary alcohol group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction results in the formation of a corresponding ester.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. libretexts.org This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. libretexts.org For this compound, this would involve its conversion to the corresponding alkoxide followed by reaction with an alkyl halide to form an ether.

Nucleophilic Substitutions of Activated Hydroxyl Groups

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonating the alcohol in the presence of a strong acid or by converting it into a sulfonate ester, such as a tosylate or mesylate. Once activated, the carbon bearing the leaving group becomes susceptible to attack by a nucleophile, leading to the substitution product.

Reactivity of the Bromine Atom

The bromine atom, situated at a tertiary carbon atom which is also alpha to a nitro group, is a key site for various chemical transformations. Its reactivity is influenced by the strong electron-withdrawing nature of the adjacent nitro group, which can stabilize a negative charge on the carbon atom and influence the pathways of both substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Nucleophilic substitution reactions involving the displacement of the bromide ion are a primary mode of reactivity for this compound. The specific pathway, whether SN1 or SN2, is influenced by several factors including the nature of the nucleophile, the solvent, and the steric and electronic environment of the electrophilic carbon.

The carbon atom bearing the bromine is tertiary, which would typically favor an SN1 mechanism through a stable carbocation intermediate. However, the adjacent electron-withdrawing nitro group can destabilize a developing positive charge, making the formation of a simple carbocation less favorable.

Conversely, the SN2 mechanism, which involves a backside attack by the nucleophile, is sterically hindered at the tertiary carbon. Despite this, the strong electron-withdrawing effect of the nitro group can make the carbon atom highly electrophilic and susceptible to attack by strong nucleophiles.

Research on analogous 2-bromo-2-nitroalkan-1-ols suggests that these compounds can undergo nucleophilic substitution. researchgate.net For instance, the reaction with various nucleophiles such as alkoxides, cyanides, or amines would lead to the corresponding ethers, nitriles, or amino alcohols. The reaction conditions, such as the use of a strong, unhindered nucleophile and a polar aprotic solvent, would favor an SN2-like mechanism. In contrast, solvolysis in a polar protic solvent might proceed through an SN1-like pathway, potentially involving a stabilized intermediate.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-) | Product | Reaction Type (Predicted) |

| RO- (Alkoxide) | 2-Alkoxy-2-nitrobutan-1-ol | SN2-like |

| CN- (Cianuro) | 2-Cyano-2-nitrobutan-1-ol | SN2-like |

| RNH2 (Primary Amine) | 2-(Alkylamino)-2-nitrobutan-1-ol | SN2-like |

| H2O (Water) | 2-Nitrobutane-1,2-diol | SN1-like (Solvolysis) |

Elimination Reactions for Olefin Formation

In the presence of a base, this compound can undergo elimination of hydrogen bromide to form an olefin. The regioselectivity of this reaction is governed by the availability of abstractable protons on the adjacent carbon atoms and the steric and electronic factors influencing the stability of the resulting alkene.

Two primary products are possible from the elimination reaction: 2-nitrobut-1-en-1-ol and 2-nitrobut-2-en-1-ol. The formation of these products would follow either an E1 or E2 mechanism, with the E2 pathway being more likely in the presence of a strong, non-nucleophilic base.

According to Zaitsev's rule, the more substituted alkene is typically the major product. ucla.edu In this case, 2-nitrobut-2-en-1-ol would be the thermodynamically more stable and thus the expected major product under thermodynamic control. However, the use of a sterically hindered base could favor the formation of the less substituted alkene, 2-nitrobut-1-en-1-ol, following Hofmann's rule. ucla.edu

The presence of the nitro group significantly increases the acidity of the proton at the C2 position, which could favor the formation of the nitroalkene. The resulting nitroalkenes are valuable synthetic intermediates. researchgate.net

Table 2: Potential Olefin Products from Elimination of HBr from this compound

| Product Name | Structure | Predicted Major/Minor (Zaitsev) |

| 2-Nitrobut-1-en-1-ol | CH2=C(NO2)CH(OH)CH3 | Minor |

| 2-Nitrobut-2-en-1-ol | CH3CH=C(NO2)CH2OH | Major |

Detailed studies on the specific product distribution for the elimination reaction of this compound are not extensively documented in the available literature. vaia.comyoutube.com

Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond in this compound can potentially participate in metal-mediated cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions are powerful tools for the formation of carbon-carbon bonds. However, the presence of the nitro group and the primary alcohol can pose challenges.

The nitro group can be reduced under certain catalytic conditions, and the alcohol functionality might interfere with the organometallic reagents used in these couplings. Despite these challenges, cross-coupling reactions of nitro-substituted haloalkanes have been reported.

For a successful cross-coupling reaction, careful selection of the catalyst, ligand, and reaction conditions is crucial to avoid side reactions and achieve the desired product. For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand might be effective for coupling with organoboronic acids (Suzuki coupling) or organostannanes (Stille coupling). The direct use of this compound in such reactions would be a subject of specific research, as no direct examples were found in the reviewed literature.

Intramolecular Cyclization and Rearrangement Processes

The proximate arrangement of the hydroxyl, bromo, and nitro groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Retro-Henry Reactions and Their Mechanistic Implications

The Henry reaction, which is the base-catalyzed addition of a nitroalkane to a carbonyl compound, is reversible. researchgate.net The reverse reaction is known as a retro-Henry or nitro-aldol retro-addition. This compound, being a β-nitro alcohol, can potentially undergo a retro-Henry reaction under basic conditions.

This would involve the cleavage of the C1-C2 bond, leading to the formation of propanal and bromonitromethane (B42901). The mechanistic implication of this process is that under certain conditions, instead of substitution or elimination, the molecule might decompose back to its starting materials or their equivalents. The equilibrium of the Henry reaction is sensitive to the reaction conditions, and driving the reaction in the retro direction could be achieved by trapping the resulting aldehyde or nitroalkane.

While the retro-Henry reaction is a known process, its specific study and mechanistic elucidation for this compound are not detailed in the available literature. researchgate.net

Formation of Cyclic Ethers or Nitro-Heterocycles

Intramolecular cyclization of this compound could lead to the formation of heterocyclic compounds. For instance, under basic conditions, the hydroxyl group could act as an internal nucleophile, displacing the bromide ion to form a cyclic ether, specifically a substituted oxetane. This intramolecular Williamson ether synthesis would be in competition with intermolecular reactions and elimination.

Alternatively, the nitro group could participate in cyclization reactions. For example, reduction of the nitro group to an amino group, followed by intramolecular nucleophilic attack on the carbon bearing the bromine, could lead to the formation of a nitrogen-containing heterocycle. Furthermore, reactions involving the nitro group and the double bond formed after an initial elimination could also lead to various nitro-heterocycles. The synthesis of heterocycles from nitroalkenes is a well-established area of research.

However, specific studies detailing the conditions and outcomes of intramolecular cyclization reactions of this compound to form cyclic ethers or specific nitro-heterocycles were not found in the reviewed literature.

Radical Chemistry of α-Bromo-α-nitro Compounds

The presence of both a bromine atom and a nitro group on the same carbon atom in α-bromo-α-nitro compounds, such as this compound, significantly influences their reactivity, particularly in radical reactions. The carbon-bromine (C-Br) bond is relatively weak and susceptible to homolytic cleavage, initiating radical processes. Similarly, the nitro group can participate in various radical transformations, making the radical chemistry of this class of compounds rich and complex.

The initiation of radical reactions involving α-bromo-α-nitro compounds can be achieved through photolysis, radiolysis, or thermal decomposition. Once formed, the resulting radicals can undergo a variety of transformations, including elimination, addition, and cyclization reactions. The stability of the radical intermediates plays a crucial role in determining the reaction pathways.

A key aspect of the radical chemistry of these compounds is the behavior of the nitro group. Radical addition to the nitro group is a common event, leading to the formation of oxynitroxide radicals. These intermediates can subsequently decompose through pathways such as carbon-nitrogen bond cleavage, a process known as denitration.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying these transient radical species, providing insights into their structure, kinetics, and reaction mechanisms.

While specific research on the radical chemistry of this compound is limited, studies on analogous α-carbonylnitroalkanes and α-hydroxynitroalkanes provide valuable insights into the potential radical behavior of this compound.

An EPR study on the radical addition to 3-nitropentan-2-one and 3-nitropentan-2-ol has shown the selective addition of various carbon, silicon, germanium, tin, and lead-centered radicals to the nitro group, resulting in the formation of the corresponding oxynitroxide radicals. nih.gov In the case of the carbonyl-containing substrate, α-photocleavage also led to the detection of alkyl acyl nitroxides. nih.gov

The decay of these oxynitroxide radicals was found to follow first-order kinetics, proceeding via the fragmentation of the carbon-nitrogen bond (denitration). nih.gov The activation parameters for this denitration process were found to be remarkably similar for both the carbonyl and hydroxyl-containing substrates, suggesting that the functional group adjacent to the nitro-bearing carbon has a limited influence on the stability of the oxynitroxide radical. nih.gov

These findings suggest that this compound, under radical conditions, would likely undergo addition of radicals to its nitro group to form an oxynitroxide radical. This intermediate would then be expected to decay through a denitration pathway.

Table 1: Investigated Radical Reactions of Structurally Similar Nitroalkanes

| Substrate | Reacting Radical | Observed Intermediate | Decay Pathway |

| 3-Nitropentan-2-one | Carbon, Si, Ge, Sn, Pb-centered radicals | Oxynitroxide radical, Alkyl acyl nitroxide | C-N bond fragmentation (denitration) |

| 3-Nitropentan-2-ol | Carbon, Si, Ge, Sn, Pb-centered radicals | Oxynitroxide radical | C-N bond fragmentation (denitration) |

The study of α-silyl alcohols and their corresponding nitrite (B80452) esters under radical-forming conditions also offers relevant information. Photolysis of α-alkylmonosubstituted α-silyl nitrites is proposed to proceed through α-silyl alkoxyl radical intermediates. nih.gov The evolution of these radicals is influenced by resonance stabilization, with possibilities of α-silyl fragmentation or radical Brook rearrangement. nih.gov While not a direct analogue, this highlights the diverse and competing radical pathways that can be accessible to functionalized alcohols.

The general principles of radical bromination reactions are also pertinent. Radical bromination is known to be highly selective, preferentially occurring at the most substituted carbon atom due to the formation of a more stable radical intermediate. youtube.commasterorganicchemistry.com In the context of this compound, this selectivity would be a factor in any further radical halogenation reactions.

Spectroscopic and Structural Elucidation of 2 Bromo 2 Nitrobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-bromo-2-nitrobutan-1-ol, ¹H and ¹³C NMR would provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromo and nitro groups, as well as the hydroxyl group. The predicted ¹H NMR data are presented in Table 1. The protons of the methylene (B1212753) group (H-1) adjacent to the hydroxyl group would likely appear as a diastereotopic pair of multiplets due to the presence of the chiral center at C-2. The ethyl group protons (H-3 and H-4) would present as a quartet and a triplet, respectively, due to spin-spin coupling. The hydroxyl proton (OH) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals, one for each carbon atom in a unique chemical environment. The carbon atom bonded to the bromine and nitro group (C-2) is expected to be significantly downfield due to the strong deshielding effect of these electron-withdrawing groups. The carbon of the primary alcohol (C-1) will also be shifted downfield. The predicted chemical shifts for the carbon atoms are detailed in Table 2.

Table 1: Predicted ¹H NMR Data for this compound (Predicted data based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1a, H-1b | 3.8 - 4.2 | Doublet of doublets (or multiplet) | - |

| H-3 | 2.1 - 2.5 | Quartet | ~7 |

| H-4 | 1.0 - 1.3 | Triplet | ~7 |

| OH | Variable (typically 2-5) | Broad singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (Predicted data based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | 65 - 75 |

| C-2 (-C(Br)(NO₂)-) | 90 - 110 |

| C-3 (-CH₂CH₃) | 25 - 35 |

| C-4 (-CH₃) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and are invaluable for identifying functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. The C-Br stretching vibration would likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. C-H stretching vibrations from the alkyl chain would be present in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info

Raman Spectroscopy

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric stretch of the nitro group is typically a strong and sharp band. The C-Br stretch would also be observable in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Bands for this compound (Predicted data based on analogous compounds)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Broad (IR) |

| C-H Stretch | 2850-3000 | 2850-3000 | Medium to Strong |

| NO₂ Asymmetric Stretch | ~1550 | ~1550 | Strong (IR) |

| NO₂ Symmetric Stretch | ~1370 | ~1370 | Strong (IR), Strong (Raman) |

| C-O Stretch | 1000-1200 | 1000-1200 | Medium |

| C-Br Stretch | 500-600 | 500-600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₈BrNO₃), the exact mass of the molecular ion [M]⁺ would be determined. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units. docbrown.info

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include the loss of the nitro group (-NO₂), the bromine atom (-Br), a water molecule (-H₂O) from the alcohol, or cleavage of the carbon-carbon bonds. The analysis of these fragment ions helps to piece together the molecular structure. For instance, a prominent peak at m/z corresponding to the loss of the bromine atom would be expected.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Predicted data based on analogous compounds)

| Fragment Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | 196.9687 |

| [M]⁺ (with ⁸¹Br) | 198.9667 |

| [M-NO₂]⁺ | 150.9843 / 152.9823 |

| [M-Br]⁺ | 118.0504 |

| [M-H₂O]⁺ | 178.9581 / 180.9561 |

| [CH₂OH]⁺ | 31.0184 |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. If a suitable single crystal of this compound can be grown, this technique could provide precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this compound, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenter (C-2), distinguishing between the (R) and (S) enantiomers. This is a powerful and unambiguous method for stereochemical assignment.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are particularly useful for determining the stereochemistry of chiral compounds in solution.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of Cotton effects, can be correlated with the absolute configuration of the chiral center.

Electronic Circular Dichroism (ECD)

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. The chromophores in this compound, particularly the nitro group, would be expected to give rise to characteristic ECD signals.

Theoretical and Computational Studies of 2 Bromo 2 Nitrobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of a molecule is fundamental to its chemical behavior. For organic molecules, this is often described in terms of molecular orbitals and electron density. northwestern.edu In the case of 2-Bromo-2-nitrobutan-1-ol, the presence of highly electronegative oxygen, nitrogen, and bromine atoms significantly influences the electronic distribution. DFT calculations, such as those performed using the B3LYP functional, can provide a quantitative picture of this distribution. acs.org For instance, studies on nitroalkanes reveal that the nitro group is a strong electron-withdrawing group, which polarizes the C-N bond and affects the acidity of adjacent protons. acs.orgnih.gov

Table 1: Calculated Electronic Properties of Analogous Nitroalkanes Note: This table presents data for analogous compounds to infer properties of this compound.

| Compound | Method | Property | Value |

|---|---|---|---|

| Nitroethane | B3LYP/6-311+G(3df,2p) | C-N Bond Length (Å) | 1.489 |

| Nitroethane | B3LYP/6-311+G(3df,2p) | Dipole Moment (Debye) | 3.65 |

Data sourced from computational studies on nitroalkanes. acs.org

Conformational Analysis and Intramolecular Interactions

The flexibility of the butyl chain in this compound allows for multiple conformations, the relative stabilities of which are governed by steric and electronic interactions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the nitro group, or the bromine atom. Such interactions can significantly stabilize certain conformations. ias.ac.in Computational studies on halohydrins (compounds containing a halogen and a hydroxyl group on adjacent carbons) have shown that intramolecular hydrogen bonds play a crucial role in determining their preferred conformations. nih.govacs.orgnih.gov For cis-2-halocyclohexanols, the conformer with an equatorial hydroxyl group and an axial halogen is preferred, a preference that is influenced by hydrogen bonding. nih.govacs.org

The relative energies of different conformers of this compound can be calculated to determine the most likely structures the molecule will adopt. These calculations typically involve rotating the single bonds in the molecule and calculating the energy at each step.

Table 2: Relative Conformational Energies for a Model Halohydrin (2-chloroethanol) Note: This table illustrates the concept of conformational energies in a related system.

| Conformer | Dihedral Angle (HO-C-C-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

Illustrative data based on general principles of conformational analysis in halohydrins.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org For this compound, several reaction pathways can be envisaged, including nucleophilic substitution and elimination reactions.

Computational chemistry can be used to model these reaction pathways and calculate the activation energies associated with them. For example, the thermal decomposition of nitroalkanes has been studied computationally, revealing that the elimination of nitrous acid (HONO) is a key pathway. researchgate.net Similarly, the reactions of haloalkanes with nucleophiles have been extensively modeled, providing insights into the energetics of SN2 and E2 reactions. acs.org

By calculating the structures and energies of reactants, products, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of the most favorable reaction mechanism.

Table 3: Calculated Activation Energies for Reactions of Analogous Compounds Note: This table provides examples of activation energies for reactions involving functionalities present in this compound.

| Reaction | Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| HONO elimination from Nitroethane | B3LYP/6-311+G(3df,2p) | 42.0 |

Data sourced from computational studies on nitroalkanes and haloalkanes. researchgate.netacs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of new compounds. The accuracy of these predictions has improved significantly with the development of new functionals and basis sets. github.ionih.gov

For this compound, predicting the 1H and 13C NMR spectra would involve first determining the lowest energy conformers of the molecule. The chemical shifts for each of these conformers would then be calculated and a Boltzmann-weighted average would be taken to obtain the final predicted spectrum. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. mdpi.comarxiv.org

The chemical shifts are sensitive to the electronic environment of each nucleus. The electron-withdrawing nitro and bromo groups are expected to cause a downfield shift for nearby protons and carbons.

Table 4: Predicted 1H NMR Chemical Shifts for a Model Bromoalkane (2-bromobutane) Note: This table shows predicted chemical shifts for a related bromoalkane to illustrate the expected ranges.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH(Br) | ~4.1 |

| CH2 | ~1.8 |

| CH3 (adjacent to CH2) | ~1.0 |

Illustrative data based on typical chemical shifts for bromoalkanes.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in the condensed phase, such as in a solvent. wikipedia.org MD simulations model the movement of atoms and molecules over time, providing insights into solvation, aggregation, and dynamic processes. nih.govacs.orgresearchgate.net

For this compound, MD simulations could be used to understand how it interacts with water or other solvents. These simulations can reveal the structure of the solvation shell around the molecule and the nature of hydrogen bonding between the solute and solvent. Studies on related molecules like 2-butanol (B46777) in aqueous solutions have shown that the alcohol molecules can form aggregates at higher concentrations. nih.govacs.orgresearchgate.net

MD simulations can also be coupled with quantum mechanical calculations (QM/MM methods) to study reactions in solution, providing a more realistic model than gas-phase calculations alone.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitroethane |

| Nitromethane |

| 2-chloroethanol |

| cis-2-halocyclohexanols |

| 2-butanol |

Derivatives and Further Chemical Applications of 2 Bromo 2 Nitrobutan 1 Ol As a Synthetic Intermediate

Preparation of Structurally Diverse Analogues and Homologues

The inherent reactivity of 2-bromo-2-nitrobutan-1-ol facilitates the synthesis of a broad spectrum of analogues and homologues. The hydroxyl group can be readily derivatized through esterification or etherification reactions, introducing a variety of substituents that can modulate the compound's physical and chemical properties. Furthermore, the bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce alternative functionalities.

A significant advancement in this area is the catalytic, highly enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols. This has been achieved through the direct condensation of aldehydes with bromonitromethane (B42901), catalyzed by a copper(II) acetate (B1210297) complex with a chiral amino pyridine (B92270) ligand. researchgate.net This method provides access to enantiomerically enriched building blocks, which are crucial for the synthesis of chiral drugs and other biologically active molecules.

The following table summarizes the synthesis of various 2-bromo-2-nitroalkan-1-ols, demonstrating the versatility of the synthetic methodology.

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 2-Bromo-2-nitro-1-phenylethan-1-ol | 85 | 92 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-bromo-2-nitroethan-1-ol | 88 | 94 |

| 2-Naphthaldehyde | 2-Bromo-1-(naphthalen-2-yl)-2-nitroethan-1-ol | 82 | 90 |

| Cinnamaldehyde | (E)-2-Bromo-2-nitro-1-phenylbut-3-en-1-ol | 75 | 88 |

| Cyclohexanecarbaldehyde | 1-(Cyclohexyl)-2-bromo-2-nitroethan-1-ol | 78 | 85 |

Table 1: Synthesis of 2-Bromo-2-nitroalkan-1-ols via Asymmetric Henry Reaction. researchgate.net

Integration into Complex Organic Molecules and Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a key intermediate is significant. The functional handles it possesses allow for its incorporation into more complex molecular architectures. The nitro group, for instance, can be reduced to an amine, which can then participate in amide bond formation or other amine-related chemistries. The bromine atom can be utilized in cross-coupling reactions to form carbon-carbon bonds, thereby extending the carbon skeleton.

The strategic unmasking of the functionalities within this compound allows for its use in fragment-based synthesis approaches. By reacting it with other functionalized molecules, larger and more intricate structures can be assembled in a convergent manner. The development of stereoselective methods for the synthesis of 2-bromo-2-nitroalkan-1-ols further enhances their utility in the synthesis of chiral natural products and their analogues. researchgate.net

Role as a Building Block for Polyfunctionalized Scaffolds

The trifunctional nature of this compound makes it an exceptional building block for the construction of polyfunctionalized scaffolds, which are central to the development of new therapeutic agents and agrochemicals.

Synthesis of Chiral Aminoalcohols and Diamines

One of the most valuable transformations of this compound and its analogues is their conversion into chiral aminoalcohols and diamines. These motifs are prevalent in a vast number of biologically active compounds.

Chiral Aminoalcohols: The synthesis of chiral β-aminoalcohols can be achieved through the stereoselective reduction of the nitro group in enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. Various reducing agents can be employed, with the choice of reagent and reaction conditions influencing the stereochemical outcome. For instance, catalytic hydrogenation using specific catalysts can lead to the desired aminoalcohol with high diastereoselectivity. The development of chemoenzymatic cascades, combining organocatalysis for the initial C-C bond formation with enzyme catalysis for the reduction step, has enabled the synthesis of chiral γ-nitro alcohols with excellent diastereomeric and enantiomeric ratios (up to ≥97:3 d.r. and e.r.). nih.gov While not directly demonstrated with this compound, this methodology is highly applicable. The reduction of the nitro group in bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) to the corresponding amino compound has been reported using tin and hydrochloric acid. nveo.org

Chiral Vicinal Diamines: The synthesis of vicinal diamines, another critical pharmacophore, can also be envisioned starting from this compound. A plausible route involves the initial reduction of the nitro group to an amine, followed by nucleophilic substitution of the bromine atom with an amine source. Alternatively, a rhodium-catalyzed three-component reaction of diazo compounds with imines has been shown to produce vicinal diamine derivatives in high yields (75%–>95%) and with high diastereoselectivity. rsc.org This highlights the potential for developing catalytic methods to access diamines from precursors like this compound.

| Precursor | Product | Catalyst/Reagent | Yield (%) | Stereoselectivity |

| γ-Nitro Ketone | Chiral γ-Nitro Alcohol | Evo-200 KRED | 36-80 | up to >97:3 d.r. and e.r. |

| Diazo Compound, Imine | Vicinal Diamine | Rhodium Catalyst | 75->95 | High d.r. |

Table 2: Stereoselective Synthesis of Aminoalcohols and Diamines. nih.govrsc.org

Formation of Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which form the core of many pharmaceuticals.

Oxazolines: 2-Oxazolines can be synthesized through the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com A plausible route from this compound would involve reduction of the nitro group to an amine, acylation, and subsequent cyclization. A more direct approach could involve the intramolecular cyclization of the bromo-nitro-alcohol itself under specific conditions. The synthesis of 2-oxazolines from nitriles and aminoalcohols has been achieved without the need for metal catalysts, offering a green synthetic route. organic-chemistry.org

Morpholines: Morpholines, another important class of heterocycles, are often synthesized from 1,2-amino alcohols. researchgate.netnih.gov Following the reduction of the nitro group in this compound to an amino alcohol, intramolecular cyclization via substitution of the bromine atom could yield a morpholine (B109124) derivative. Recent methods have focused on developing efficient, high-yielding protocols for morpholine synthesis using reagents like ethylene (B1197577) sulfate. nih.gov

The following table presents examples of heterocyclic synthesis from related starting materials.

| Starting Material | Heterocycle | Key Reagents | Yield (%) |

| N-(2-hydroxyethyl)amide | 2-Oxazoline | Triflic Acid | Good to Excellent |

| 1,2-Amino Alcohol | Morpholine | Ethylene Sulfate, tBuOK | High |

Table 3: Synthesis of Nitrogen-Containing Heterocycles. mdpi.comnih.gov

Construction of Advanced Pharmaceutical and Agrochemical Intermediates

The polyfunctionality of this compound and its derivatives positions them as valuable intermediates in the synthesis of advanced pharmaceutical and agrochemical compounds. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carbonyls, and nitriles. unicam.it This versatility, combined with the presence of the bromo and hydroxyl groups, allows for the construction of complex molecular scaffolds.

Nitroalkanes and their derivatives are recognized as important building blocks in the synthesis of pharmacologically active materials. cphi-online.com The ability to perform transformations on these molecules under mild conditions makes them attractive for industrial applications. For instance, the reduction of the nitro group is a key step in the synthesis of many amines, which are common components of pharmaceuticals. frontiersin.org

The development of multicomponent reactions involving nitroalkenes and nitroalkanes has opened up new avenues for the efficient synthesis of nitrogen heterocycles, which are privileged structures in drug discovery. frontiersin.org While specific examples starting directly from this compound are yet to be widely reported, the fundamental reactivity of this compound suggests its significant potential in the streamlined synthesis of novel and effective pharmaceutical and agrochemical agents.

Emerging Research Directions and Future Perspectives in Halogenated Nitroalcohol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of halogenated nitroalcohols is no exception. Traditional methods often involve hazardous reagents and generate significant waste. nih.gov Current research is actively addressing these issues by developing more environmentally friendly alternatives.

A key area of focus is the use of greener solvents and catalysts. nih.gov Researchers are exploring ionic liquids and deep eutectic solvents as reaction media to replace volatile organic compounds. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a significant step towards waste reduction and improved process economy. nih.gov Another important strategy is the adoption of atom-economical reactions, which maximize the incorporation of reactant atoms into the final product. chemrxiv.org In the context of synthesizing compounds like 2-bromo-2-nitrobutan-1-ol, this involves designing new reaction pathways that minimize the use of harsh halogenating agents and strong acids or bases. researchgate.net The in-situ generation of active halogens using safer reagents like aqueous hydrohalic acid and hydrogen peroxide is a promising example of such an approach. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Methods | Sustainable Methods |

| Solvents | Volatile organic compounds | Ionic liquids, deep eutectic solvents, water |

| Catalysts | Homogeneous, often single-use | Heterogeneous, recyclable |

| Reagents | Stoichiometric, often hazardous | Catalytic, in-situ generated, safer alternatives |

| Waste Profile | High | Low |

| Atom Economy | Often low | High |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, including halogenated nitroalcohols. amt.uk This technology offers significant advantages over conventional batch processing, such as enhanced safety, superior process control, and scalability. ewadirect.comeuropa.eu

The synthesis of nitro compounds can be highly exothermic, posing safety risks in large-scale batch reactors. nih.gov Flow reactors, with their high surface-area-to-volume ratio, provide excellent heat dissipation, mitigating the risk of thermal runaway. researchgate.netrsc.org This is particularly crucial for nitration and halogenation reactions. ewadirect.com Continuous processing also allows for rapid optimization of reaction conditions by enabling precise control over parameters like temperature, pressure, and residence time. researchgate.net This can dramatically shorten the time required to develop and scale up new synthetic processes. evonik.com The ability to integrate multiple reaction and purification steps into a single, continuous operation further enhances efficiency and reduces waste. researchgate.netcardiff.ac.uk

Exploration of Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis are at the cutting edge of synthetic chemistry, offering mild and highly selective reaction conditions. rsc.org These methods utilize light or electricity to drive chemical transformations, opening up new possibilities for the synthesis of complex molecules like halogenated nitroalcohols.

Photocatalysis can enable novel bond-forming reactions that are challenging to achieve with traditional thermal methods. acs.org For instance, researchers are investigating photocatalytic C-H functionalization as a direct and atom-economical route to functionalized nitroalcohols. The use of visible-light photocatalysis is particularly attractive from a sustainability standpoint. rsc.org

Electrocatalysis provides a complementary approach, allowing for the selective oxidation or reduction of specific functional groups by controlling the electrode potential. chemrxiv.org This high level of control can be leveraged to develop highly selective halogenation and hydroxylation reactions. A significant advantage of electrochemical methods is that they often eliminate the need for chemical oxidants or reductants, leading to greener and more sustainable processes. chemrxiv.org

Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov These computational tools can predict reaction outcomes, optimize conditions, and even propose new synthetic routes. saiwa.ai

Furthermore, the combination of AI with automated flow chemistry systems creates the potential for self-optimizing reactors. researchgate.net In such a system, an AI algorithm analyzes real-time data and adjusts reaction parameters to maximize yield and purity. acs.org This closed-loop optimization can dramatically accelerate the discovery and development of new and improved synthetic methods for halogenated nitroalcohols.

Table 2: Key Research Areas and Their Potential Impact

| Research Area | Key Advantages | Potential Impact on Halogenated Nitroalcohol Synthesis |

| Sustainable Chemistry | Reduced environmental impact, increased safety, lower cost | Greener and more economical production of this compound and related compounds. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability | Safer, more efficient, and scalable manufacturing processes. |

| Photocatalysis & Electrocatalysis | Mild reaction conditions, high selectivity, novel reactivity | Access to new synthetic routes and more sustainable production methods. |

| AI & Machine Learning | Predictive power, accelerated optimization, automated discovery | Faster development of new synthetic methods and optimized reaction conditions. |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 2-Bromo-2-nitrobutan-1-ol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of nitrobutanol precursors under controlled conditions. For example, analogous brominated alcohols (e.g., 2-Bromobutane) are prepared via nucleophilic substitution (SN1/SN2) using HBr or PBr₃ in anhydrous environments to minimize side reactions . Purity optimization requires post-synthesis purification via fractional distillation or recrystallization, followed by characterization using NMR and GC-MS to confirm structural integrity and purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in sealed containers under dry, inert atmospheres (e.g., N₂) to prevent decomposition. Avoid exposure to heat or sparks due to potential nitro group instability .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon contact, and medical consultation for persistent symptoms .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV and track bromine/nitrogen content changes using ion chromatography. Compare results with thermodynamic models (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN1/SN2 pathways. Compare computed outcomes with experimental kinetic data (e.g., rate constants from stopped-flow spectrometry) to validate mechanistic hypotheses. Adjust solvent parameters (polarity, dielectric constant) in simulations to match reaction conditions .

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) be resolved for this compound?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., IUPAC-recommended methods) to isolate variables like solvent impurities or measurement techniques. Use advanced calorimetry (e.g., DSC for ΔHf) and phase-diagram analysis for solubility discrepancies. Cross-reference with databases like NIST Chemistry WebBook to identify outliers .

Q. What strategies optimize the selectivity of this compound in multi-step synthetic pathways?

- Methodological Answer : Employ kinetic vs. thermodynamic control:

- Kinetic Control : Lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) favor faster, selective bromination.

- Thermodynamic Control : Higher temperatures (40–60°C) may stabilize intermediates, enabling rearrangement. Monitor via <sup>13</sup>C NMR to track regioselectivity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated environmental matrices (soil/water). Conduct toxicity assays (e.g., Microtox® for aquatic organisms) and compare results with regulatory thresholds (e.g., EPA ECOTOX). Include controls for abiotic degradation (UV light, pH extremes) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.